1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid is a compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which includes both a piperidine ring and a pyridine moiety. These structural features make it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
One common synthetic route involves the reaction of piperidine-3-carboxylic acid with 2-bromoethylpyridine under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the pyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Pyridin-4-ylethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These include compounds like piperine and piperidine-4-carboxylic acid, which share the piperidine ring but differ in their substituents and overall structure.
Pyridine derivatives: Compounds like 2-pyridylethylamine and 4-pyridylacetic acid, which contain the pyridine moiety but have different functional groups attached.
The uniqueness of this compound lies in its combination of both piperidine and pyridine rings, providing a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-2-1-8-15(10-12)9-5-11-3-6-14-7-4-11/h3-4,6-7,12H,1-2,5,8-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMPJQJKJXDYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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